5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c21-15(12-1-2-13-14(9-12)19-24-18-13)20-6-3-11(4-7-20)10-23-16-17-5-8-22-16/h1-2,9,11H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZXKVISLJFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps One common method includes the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often require the use of catalysts such as palladium and solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic processes .
2. Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanisms include apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
Research has suggested that compounds containing the benzothiadiazole scaffold may exhibit anti-inflammatory properties. These effects are typically assessed through in vitro assays measuring cytokine release and inflammatory markers .
Case Study 1: Antimicrobial Evaluation
In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, novel thiadiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiadiazole derivatives highlighted their ability to inhibit the proliferation of cancer cells in vitro. The study focused on compounds structurally related to 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole, revealing promising results in reducing tumor growth in various cancer models .
Mechanism of Action
The mechanism of action of 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazole Cores
- 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (): This compound shares the 2,1,3-benzothiadiazole core but is substituted at the 4-position with an imidazoline group.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ():
While this features a benzothiazole (vs. benzothiadiazole), the pyrazoline substituent is associated with antitumor and antidepressant activities. The methoxyphenyl group could improve lipophilicity, a property that may differ from the target compound’s sulfanyl-thiazole chain .
Compounds with Piperidine and Thiazole Motifs
- Oxathiapiprolin ():
A fungicide containing a piperidine ring linked to thiazole and difluorophenyl groups. The piperidine-thiazole interaction in Oxathiapiprolin is critical for its mode of action, suggesting that the target compound’s analogous structure may also exhibit bioactivity, though likely modulated by the benzothiadiazole core .
Pharmacological Activities of Thiazole Derivatives
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine ():
This thiazolo-pyridine derivative demonstrated antimicrobial activity, attributed to the pyrazole and thiazole units. The target compound’s thiazole-sulfanyl group may similarly engage in hydrophobic or hydrogen-bonding interactions with microbial targets .
Research Findings and Hypotheses
- Structural Flexibility : The piperidine-thiazole linkage in the target compound may enhance conformational flexibility compared to rigid analogs like benzothiazole-pyrazoline hybrids .
- Electronic Effects : The electron-deficient benzothiadiazole core could increase reactivity toward nucleophilic targets, differing from electron-rich systems like methoxyphenyl-substituted benzothiazoles .
- Biological Potential: While direct data are lacking, the structural parallels to antimicrobial () and fungicidal () compounds suggest plausible bioactivity. Further studies should explore enzymatic inhibition or receptor-binding assays.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity against cancer cell lines and other relevant pharmacological properties.
Chemical Structure
The structural formula of the compound is as follows:
This structure includes a piperidine ring connected to a benzothiadiazole moiety and a thiazole group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzothiadiazole and thiazole derivatives often exhibit significant biological activities, including:
- Antitumor Activity : Several studies have reported that derivatives of benzothiadiazole show cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
Cytotoxicity Studies
A review of the literature reveals that related compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 (Colorectal) | 3.29 |
| Compound B | H460 (Lung) | 10.0 |
| Compound C | MCF-7 (Breast) | 0.28 |
These findings suggest that modifications to the thiazole or piperidine components can significantly influence the cytotoxic profile of these compounds .
The mechanism by which these compounds exert their effects is often linked to their ability to interact with cellular targets such as tubulin and various enzymes involved in cancer cell proliferation. Molecular docking studies have indicated that the binding affinity of these compounds to tubulin is a key factor in their cytotoxicity .
Case Studies
-
Cytotoxic Effects on Cancer Cell Lines :
In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines at low concentrations. For example, in one study, a derivative with a similar structure showed an IC50 value of 0.52 µg/mL against A549 lung carcinoma cells . -
Antimicrobial Activity :
Related thiazole derivatives have been tested for antimicrobial properties, showing effective inhibition against various bacterial strains. The presence of the thiazole moiety appears to enhance this activity, making it a promising scaffold for developing new antimicrobial agents .
Q & A
How can the synthesis of 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole be optimized under varying reaction conditions?
Answer:
Optimization involves testing solvent systems (e.g., ethanol for reflux , DMF for solubility ), adjusting reaction times (2–6 hours), and using catalysts like piperidine or acetic acid to enhance cyclization efficiency. Purification via recrystallization (e.g., DMF-EtOH mixtures ) or column chromatography is critical. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .
What advanced spectroscopic and computational methods validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assign peaks for piperidine (δ ~2.5–3.5 ppm), benzothiadiazole (δ ~7.5–8.5 ppm), and thiazole protons (δ ~4.0–4.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns using EI or ESI .
- DFT Calculations : Optimize geometry with hybrid functionals (e.g., B3LYP) and compare vibrational spectra (IR) to experimental data .
How can density-functional theory (DFT) predict the electronic properties of this compound for material science applications?
Answer:
Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, polarizability, and charge distribution. Benchmark against experimental UV-Vis spectra (λmax for benzothiadiazole ~300–400 nm) . Compare with analogs (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) to assess substituent effects on optoelectronic behavior .
What crystallographic techniques resolve ambiguities in molecular geometry?
Answer:
Single-crystal X-ray diffraction confirms bond lengths, angles, and π-stacking interactions. For example, pyrazoline-thiazole derivatives show planar benzothiadiazole cores with dihedral angles <10° relative to adjacent rings . Refinement protocols (e.g., SHELX) and Hirshfeld surface analysis quantify intermolecular interactions .
How can molecular docking prioritize biological targets for this compound?
Answer:
Perform docking (AutoDock Vina) using protein structures (PDB: e.g., kinases or GPCRs). Focus on thiazole and benzothiadiazole moieties for hydrogen bonding and π-π stacking. Validate with MD simulations (AMBER) to assess binding stability . Cross-reference with SAR studies on pyrazole-thiazole hybrids for activity hypotheses .
What kinetic strategies elucidate reaction mechanisms during synthesis?
Answer:
- Variable-Time NMR : Track intermediate formation (e.g., Schiff bases or thiol adducts) .
- Activation Energy Calculation : Use Arrhenius plots from temperature-dependent studies (25–80°C) .
- Isotopic Labeling : 13C-labeled reagents trace carbonyl group incorporation .
How do thermodynamic stability assays inform formulation strategies?
Answer:
- DSC/TGA : Measure melting points (>200°C typical for benzothiadiazoles) and decomposition profiles .
- Solubility Studies : Test in DMSO, PBS, and ethanol to identify stable storage conditions .
What strategies differentiate substituent effects on bioactivity or material properties?
Answer:
- Analog Synthesis : Replace thiazole with triazole or vary piperidine substituents .
- Electrochemical Profiling : Cyclic voltammetry (e.g., CH Instruments) compares redox potentials .
- In Silico ADMET : Use SwissADME to predict bioavailability and toxicity .
How can contradictory spectral data (e.g., NMR shifts) be resolved?
Answer:
- Decoupling Experiments : Suppress coupling to isolate multiplet signals .
- Solvent Screening : DMSO-d6 vs. CDCl3 may resolve proton exchange broadening .
- 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded regions (e.g., δ 7.0–8.5 ppm) .
What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Flow Chemistry : Minimize exotherms in thiol-methylation steps .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .
- Quality Control : HPLC purity >98% (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
